molecular formula C11H13ClN4O B14792025 4-(6-chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine

4-(6-chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine

Cat. No.: B14792025
M. Wt: 252.70 g/mol
InChI Key: KOMPNCGHZWNGRX-UHFFFAOYSA-N
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Description

4-(6-chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine is a heterocyclic compound that contains both imidazo[4,5-c]pyridine and morpholine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine typically involves the reaction of 3,4-diaminopyridine with appropriate reagents to form the imidazo[4,5-c]pyridine core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-(6-chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(6-chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(6-chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H13ClN4O

Molecular Weight

252.70 g/mol

IUPAC Name

4-(6-chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine

InChI

InChI=1S/C11H13ClN4O/c1-7-5-17-3-2-16(7)11-10-8(13-6-14-10)4-9(12)15-11/h4,6-7H,2-3,5H2,1H3,(H,13,14)

InChI Key

KOMPNCGHZWNGRX-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1C2=C3C(=CC(=N2)Cl)NC=N3

Origin of Product

United States

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